N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a cyanophenyl group, a triazole ring, and a sulfanyl group attached to an acetamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: Starting from an appropriate precursor, the triazole ring can be synthesized through cyclization reactions.
Attachment of the Cyanophenyl Group: The cyanophenyl group can be introduced via nucleophilic substitution reactions.
Formation of the Acetamide Backbone: The final step involves the formation of the acetamide backbone through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the cyanophenyl group, converting the nitrile to an amine.
Substitution: The compound can participate in substitution reactions, especially at the triazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide may have several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating their function. The triazole ring and the sulfanyl group could play crucial roles in binding to the target site, while the cyanophenyl group might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-2-[(4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Lacks the ethyl group on the triazole ring.
N-(2-cyanophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Contains a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl group on the triazole ring in N-(2-cyanophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide might confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C13H13N5OS |
---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H13N5OS/c1-2-11-16-13(18-17-11)20-8-12(19)15-10-6-4-3-5-9(10)7-14/h3-6H,2,8H2,1H3,(H,15,19)(H,16,17,18) |
InChI Key |
QSKPCIZHXQPXDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
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